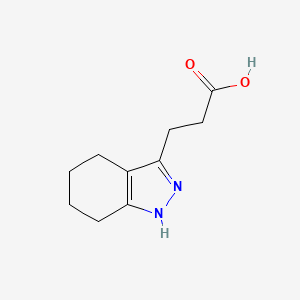

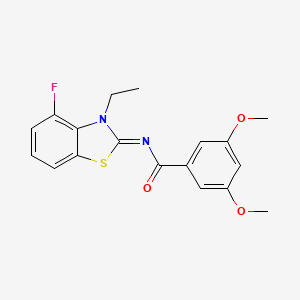

![molecular formula C22H24N2OS B2610606 2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946326-85-8](/img/structure/B2610606.png)

2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, an important step in the metabolic pathway of cancer cells. BPTES has been studied extensively for its potential as an anti-cancer drug, as well as its use as a tool in scientific research.

Scientific Research Applications

Antifungal Applications

The derivatives of acetamide, particularly those related to the morpholin-3-yl-acetamide family, have shown promising antifungal activities. For instance, compounds have been identified for their fungicidal properties against Candida species and antifungal activities against Aspergillus species. Optimization efforts have led to derivatives with improved plasma stability while maintaining antifungal efficacy, demonstrating potential for therapeutic development against fungal infections (Bardiot et al., 2015).

Synthetic Utility and Herbicide Development

Research into chloroacetanilide herbicides and dichloroacetamide safeners has highlighted the synthesis of specific acetamide derivatives for studying their metabolism and mode of action. This includes the radiosynthesis of [phenyl-4-3H] acetochlor, offering insights into the chemical processes underlying herbicide action and potential applications in agricultural sciences (Latli & Casida, 1995).

Anticancer, Anti-Inflammatory, and Analgesic Properties

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed with potential anticancer, anti-inflammatory, and analgesic activities. These compounds, particularly those with halogenated aromatic rings, have shown promising activity in preclinical models, indicating their potential for therapeutic application in treating cancer and inflammation-related conditions (Rani et al., 2014).

Chemistry and Synthetic Applications

The synthesis and characterization of dinuclear palladium complexes coligated by bridging acetate and acetamidate units demonstrate the complex's potential in catalysis and synthetic chemistry. Such studies contribute to the understanding of metal-mediated synthesis and the development of new catalytic processes (Lozan et al., 2007).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-24(2)21(20-12-13-26-16-20)15-23-22(25)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-13,16,21H,14-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOAPCFNZZPVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate](/img/structure/B2610523.png)

![N-(3,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2610524.png)

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)